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Compound of Interest

Compound Name: Fenspiride-d5 Hydrochloride

Cat. No.: B565531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in

Fenspiride-d5 Hydrochloride. It is intended to serve as a valuable resource for researchers

and professionals engaged in drug development, metabolism studies, and analytical chemistry.

This document details the precise location of deuterium incorporation, a plausible synthetic

pathway, and representative analytical data.

Chemical Structure and Deuterium Labeling
Position
Fenspiride-d5 Hydrochloride is the deuterated analog of Fenspiride Hydrochloride, an anti-

inflammatory and bronchodilator agent. The deuterium labeling is specifically located on the

phenethyl moiety of the molecule.

Chemical Name: 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Molecular Formula: C₁₅H₁₆D₅ClN₂O₂

The five deuterium atoms are incorporated into the phenyl ring of the phenethyl group,

replacing the five hydrogen atoms. This specific labeling is crucial for its use as an internal

standard in pharmacokinetic and metabolic studies, as it provides a distinct mass shift without

significantly altering the compound's chemical properties.
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Structure:

Quantitative Data Summary
The following table summarizes the key quantitative data for Fenspiride-d5 Hydrochloride.

Parameter Value Reference/Notes

Molecular Weight 301.82 g/mol For the hydrochloride salt

CAS Number 1246815-28-0

Isotopic Purity ≥99% deuterated forms (d₁-d₅)
Varies by supplier, typically

high.

Chemical Purity (HPLC) ≥95% Varies by supplier.

Deuterium Incorporation 5 atoms
Specifically on the phenyl ring

of the phenethyl group.

Proposed Synthetic Pathway
While the exact proprietary synthesis method may vary between manufacturers, a plausible

and chemically sound synthetic route for Fenspiride-d5 Hydrochloride can be proposed

based on established organic chemistry principles. The synthesis can be conceptually divided

into three main stages:

Synthesis of the Spirocyclic Core: Preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of the Deuterated Sidechain: Preparation of phenethyl-d5 bromide.

Coupling and Salt Formation: Alkylation of the spirocyclic core with the deuterated sidechain,

followed by conversion to the hydrochloride salt.
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Synthesis of Spirocyclic Core

Synthesis of Deuterated Sidechain

Coupling and Salt Formation

1-Benzyl-4-piperidone

1-Oxa-3,8-diazaspiro[4.5]decan-2-one

Multi-step synthesis

Fenspiride-d5 (free base)

Benzene-d6

Phenethyl-d5 alcohol

Friedel-Crafts acylation, reduction

Phenethyl-d5 bromide

Bromination

Alkylation

Fenspiride-d5 Hydrochloride

HCl

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Fenspiride-d5 Hydrochloride.

Experimental Protocols
The following are representative, detailed experimental protocols for the key synthetic steps.
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Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one
(Spirocyclic Core)
This synthesis is a multi-step process starting from commercially available 1-benzyl-4-

piperidone.

Materials:

1-Benzyl-4-piperidone

Potassium cyanide

Ammonium carbonate

Ethanol/Water

Hydrochloric acid

Sodium hydroxide

Diethyl carbonate

Sodium ethoxide

Procedure:

Strecker Synthesis: 1-Benzyl-4-piperidone is reacted with potassium cyanide and ammonium

carbonate in a mixture of ethanol and water to form the corresponding hydantoin.

Hydrolysis: The resulting spirohydantoin is hydrolyzed under acidic conditions (e.g., with

concentrated HCl) to yield 4-amino-4-carboxypiperidine.

Esterification and Cyclization: The amino acid is then esterified and cyclized. A more direct

route involves the reduction of the nitrile group of the cyanohydrin intermediate followed by

cyclization.

Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g.,

using Pd/C catalyst under a hydrogen atmosphere) to yield the free secondary amine of the
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spirocyclic core.

Urea Formation and Cyclization: The resulting amino alcohol intermediate is reacted with

diethyl carbonate in the presence of a base like sodium ethoxide to form the oxazolidinone

ring, yielding 1-oxa-3,8-diazaspiro[4.5]decan-2-one.

Synthesis of Phenethyl-d5 bromide (Deuterated
Sidechain)
Materials:

Benzene-d6

Acetyl chloride

Aluminum chloride (anhydrous)

Lithium aluminum deuteride (LAD) or Sodium borohydride

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

Procedure:

Friedel-Crafts Acylation: Benzene-d6 is acylated with acetyl chloride in the presence of a

Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.

Reduction: The keto group of acetophenone-d5 is reduced to a hydroxyl group using a

reducing agent such as lithium aluminum deuteride or sodium borohydride to yield 1-

phenylethanol-d5. To maintain the deuterium labeling on the ring, care must be taken with

the choice of reducing agent and reaction conditions. A subsequent reduction of the alcohol

to the alkane can be achieved through various methods, for example, a Clemmensen or

Wolff-Kishner reduction of the ketone. A more direct route to phenethyl-d5 alcohol would

involve the reaction of a Grignard reagent derived from bromobenzene-d5 with ethylene

oxide.

Bromination: The resulting phenethyl-d5 alcohol is then converted to phenethyl-d5 bromide.

This can be achieved by reaction with phosphorus tribromide or by treatment with
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concentrated hydrobromic acid.

Alkylation and Salt Formation
Materials:

1-oxa-3,8-diazaspiro[4.5]decan-2-one

Phenethyl-d5 bromide

Potassium carbonate or other suitable base

Acetonitrile or other suitable solvent

Hydrochloric acid (in a suitable solvent like isopropanol or ether)

Procedure:

Alkylation: 1-oxa-3,8-diazaspiro[4.5]decan-2-one is dissolved in a suitable polar aprotic

solvent such as acetonitrile. A base, typically potassium carbonate, is added to the solution.

Phenethyl-d5 bromide is then added, and the reaction mixture is heated to reflux until the

reaction is complete (monitored by TLC or LC-MS).

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under

reduced pressure. The crude Fenspiride-d5 free base is then purified, for example, by

column chromatography.

Salt Formation: The purified Fenspiride-d5 free base is dissolved in a suitable solvent (e.g.,

isopropanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent

is added dropwise with stirring. The Fenspiride-d5 Hydrochloride salt precipitates out of

the solution. The precipitate is collected by filtration, washed with a cold solvent, and dried

under vacuum to yield the final product.

Analytical Characterization
The identity and purity of Fenspiride-d5 Hydrochloride are confirmed using a combination of

analytical techniques.
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Mass Spectrometry
Mass spectrometry is a primary tool for confirming the molecular weight and the extent of

deuterium incorporation.

Expected Molecular Ion (M+H)⁺: m/z 266.2 (for the free base)

Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of

unlabeled Fenspiride, with a characteristic fragment corresponding to the loss of the

deuterated phenethyl group. A prominent fragment in the mass spectrum of unlabeled

fenspiride is observed at m/z 105, corresponding to the C₈H₉⁺ fragment. For Fenspiride-d5,

this fragment would be shifted to m/z 110 (C₈H₄D₅⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the deuterium labels.

¹H NMR: In the ¹H NMR spectrum of Fenspiride-d5 Hydrochloride, the aromatic proton

signals (typically observed as a multiplet around 7.2-7.3 ppm for unlabeled Fenspiride) will

be absent or significantly reduced in intensity. The signals for the protons on the spirocyclic

core and the ethyl chain will remain.

¹³C NMR: The ¹³C NMR spectrum will show the signals for all carbon atoms. The carbon

atoms in the deuterated phenyl ring will exhibit characteristic splitting patterns due to

coupling with deuterium (a triplet for C-D) and will have slightly different chemical shifts

compared to the unlabeled compound.

Predicted NMR Data:
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Position

Predicted ¹H

Chemical Shift (ppm)

- Unlabeled

Predicted ¹H

Chemical Shift (ppm)

- d5 Labeled

Predicted ¹³C

Chemical Shift (ppm)

Phenyl-CH ~7.2-7.3 (m, 5H) Absent ~126-129

-CH₂-Ph ~2.8 (t, 2H) ~2.8 (t, 2H) ~34

-N-CH₂-CH₂- ~2.6 (t, 2H) ~2.6 (t, 2H) ~58

Piperidine-CH₂ (α to

N)
~2.5-2.7 (m, 4H) ~2.5-2.7 (m, 4H) ~50-54

Piperidine-CH₂ (β to

N)
~1.6-1.8 (m, 4H) ~1.6-1.8 (m, 4H) ~35

Spiro-C - - ~70

Oxazolidinone-CH₂ ~3.4 (s, 2H) ~3.4 (s, 2H) ~45

Oxazolidinone-C=O - - ~159

NH ~8.0 (br s, 1H) ~8.0 (br s, 1H) -

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other

experimental conditions.

Isotopic Purity Assessment Workflow
Ensuring high isotopic purity is critical for the use of Fenspiride-d5 Hydrochloride as an

internal standard. The following workflow outlines the steps for its assessment.

Analysis Details

Examine the mass cluster around the molecular ion.
Look for M, M+1, M+2, M+3, M+4, M+5 peaks.

Calculate the relative abundance of each isotopic peak.
Determine the percentage of d5 species.
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Click to download full resolution via product page

This in-depth guide provides a solid foundation for understanding the deuterium labeling in

Fenspiride-d5 Hydrochloride. For specific applications, it is always recommended to refer to

the certificate of analysis provided by the supplier for lot-specific data.

To cite this document: BenchChem. [In-Depth Technical Guide: Deuterium Labeling in
Fenspiride-d5 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565531#deuterium-labeling-position-in-fenspiride-d5-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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